(-)-trans 3'-Aminomethyl Nicotine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

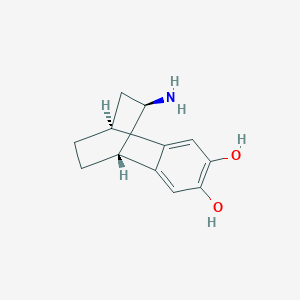

(-)-trans 3'-Aminomethyl Nicotine is a compound that has been used in the development of nicotine vaccines . It is linked to Pseudomonas aeruginosa exoprotein A (rEPA) to produce a satisfactory immune response . This compound belongs to the class of organic compounds known as phenylmethylamines . These are compounds containing a phenylmethylamine moiety, which consists of a phenyl group substituted by an methanamine .

Synthesis Analysis

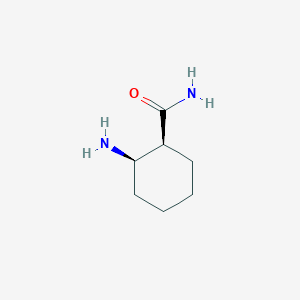

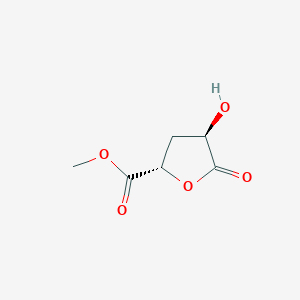

The synthesis of (-)-trans 3'-Aminomethyl Nicotine involves the formation of the chiral ketimine resulting from the condensation of either 1R, 2R, 5R-(+)- or 1S, 2S, 5S-(–)-2-hydroxy-3-pinanone with 3-(aminomethyl)pyridine followed by enantioselective C-alkylation with an appropriate halogenoalkane or halogenoalkene species, N-deprotection, and base-catalyzed intramolecular ring closure .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (-)-trans 3'-Aminomethyl Nicotine involves the conversion of Nicotine to (-)-trans 3'-Aminomethyl Nicotine through a series of chemical reactions.", "Starting Materials": [ "Nicotine", "Formaldehyde", "Ammonium chloride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Water" ], "Reaction": [ "Step 1: Nicotine is reacted with formaldehyde and ammonium chloride in the presence of hydrochloric acid to form N-methyl-3-pyridylmethanol.", "Step 2: N-methyl-3-pyridylmethanol is then reacted with sodium borohydride in methanol to form N-methyl-3-pyridylmethanol borohydride.", "Step 3: N-methyl-3-pyridylmethanol borohydride is reacted with hydrochloric acid to form (-)-trans 3'-Aminomethyl Nicotine.", "Step 4: (-)-trans 3'-Aminomethyl Nicotine is purified using ethanol and water." ] } | |

Número CAS |

272124-60-4 |

Nombre del producto |

(-)-trans 3'-Aminomethyl Nicotine |

Fórmula molecular |

C₁₁H₁₇N₃ |

Peso molecular |

191.27 |

Sinónimos |

(2S,3R)-1-Methyl-2-(3-pyridinyl)-3-pyrrolidinemethanamine |

Origen del producto |

United States |

Q & A

Q1: How does (-)-trans 3'-Aminomethyl Nicotine interact with the immune system to potentially aid in smoking cessation?

A1: (-)-trans 3'-Aminomethyl Nicotine itself is too small to be recognized by the immune system and generate an immune response. [] To overcome this, it can be conjugated to a larger carrier protein, such as a detoxified form of Pseudomonas aeruginosa exoprotein A. [] This conjugation allows the modified (-)-trans 3'-Aminomethyl Nicotine to be recognized as an antigen. When used as a vaccine, this conjugate could potentially stimulate the production of anti-nicotine antibodies. [] These antibodies would bind to nicotine in the bloodstream, preventing it from crossing the blood-brain barrier and activating nicotinic receptors in the brain, thus reducing nicotine's rewarding effects and potentially aiding in smoking cessation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium [1,1'-biphenyl]-2-yl sulfate](/img/structure/B1142336.png)

![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)oxy]ethanone](/img/structure/B1142339.png)